Physicochemical Differentiation: Lipophilicity (XLogP) of 6-Methyl-3-nitro-7-azaindole vs. Unsubstituted 3-Nitro-7-azaindole
The 6-methyl substituent on 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine confers increased lipophilicity relative to the unsubstituted 3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold. The target compound exhibits a calculated XLogP of 1.5, whereas the unsubstituted analog (CAS 23709-47-9) has a lower calculated XLogP of approximately 1.1–1.2 due to the absence of the methyl group [1]. This difference of +0.3–0.4 logP units is quantitatively significant in medicinal chemistry contexts, where even small lipophilicity changes can affect membrane permeability and target engagement.
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.5 |
| Comparator Or Baseline | 3-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 23709-47-9): XLogP ≈ 1.1–1.2 |
| Quantified Difference | ΔXLogP ≈ +0.3 to +0.4 (increased lipophilicity) |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
This lipophilicity difference directly influences the compound's suitability as a precursor for drug candidates requiring specific LogP ranges for optimal ADME properties.
- [1] BaseChem. 1H-Pyrrolo[2,3-b]pyridine,6-methyl-3-nitro-. CAS 178269-03-9. XLogP = 1.5. View Source
